molecular formula C13H14O2 B13080713 6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one

6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B13080713
M. Wt: 202.25 g/mol
InChI Key: JOWRUMKHVNBTCI-UHFFFAOYSA-N
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Description

6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative characterized by a bicyclic 2,3-dihydro-1H-inden-1-one core. Key structural features include a methyl group at the 6-position and a propanoyl (propionyl) substituent at the 2-position. This compound belongs to a broader class of indanone derivatives, which are studied for their diverse pharmacological and chemical properties, including anti-inflammatory, antitumor, and neuroprotective activities .

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

6-methyl-2-propanoyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C13H14O2/c1-3-12(14)11-7-9-5-4-8(2)6-10(9)13(11)15/h4-6,11H,3,7H2,1-2H3

InChI Key

JOWRUMKHVNBTCI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CC2=C(C1=O)C=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one can be synthesized through the photolysis of α-chloro-2′,5′-dimethylacetophenone . This method involves the irradiation of 2,5-dimethylphenacyl (DMP) esters, leading to the formation of the desired compound in high quantum yields.

Industrial Production Methods

While specific industrial production methods for 6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one are not widely documented, the general approach involves the use of photochemical reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ketone group in 6-methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one undergoes nucleophilic substitution, enabling derivatization. Key reactions include:

Reaction Type Reagents/Conditions Products References
Grignard AdditionRMgX (R = alkyl/aryl), dry etherTertiary alcohols
Hydride ReductionNaBH₄, LiAlH₄ in THF/Et₂OSecondary alcohols (dihydroindanol derivatives)
Organolithium AdditionRLi, low-temperature conditionsAlkylated indanones

Mechanistic Insight : The electrophilic carbonyl carbon attracts nucleophiles, forming tetrahedral intermediates that collapse to yield substituted products. Steric hindrance from the 6-methyl group slightly reduces reactivity compared to non-methylated analogs.

Oxidation and Reduction

The compound participates in redox reactions, with outcomes dependent on reagent selectivity:

Oxidation

Oxidizing Agent Conditions Product References
KMnO₄/H₂SO₄Acidic, heatedCarboxylic acid derivatives
PCC/CH₂Cl₂Mild, room temperatureα,β-unsaturated ketone

Reduction

Reducing Agent Conditions Product References
H₂/Pd-CEthanol, 50–60°CSaturated indane derivatives
DIBAL-HDry THF, −78°CPartially reduced alcohols

Notable Finding : Catalytic hydrogenation selectively reduces the propanoyl ketone while preserving the indenone ring .

Aldol Condensation

The α-hydrogens adjacent to the ketone participate in base-catalyzed aldol reactions:

Base Conditions Product References
NaOH/EtOHReflux, 4–6 hoursβ-Hydroxy ketone adducts
LDA/THF−78°C, followed by quenchingCross-aldol products

Example Reaction :
6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one reacts with benzaldehyde under basic conditions to form a chalcone-like derivative .

Acylation and Alkylation

The enolate form facilitates C–C bond formation:

Reaction Reagents Products References
Friedel-Crafts AcylationAcCl, AlCl₃, CH₂Cl₂Di-acylated indanones
Michael AdditionAcrylonitrile, DBUCyanoethylated derivatives

Key Observation : Acylation at the 5-position of the indenone ring is favored due to electronic directing effects .

Ring-Opening Reactions

Under strong acidic or basic conditions, the bicyclic system undergoes cleavage:

Conditions Reagents Products References
H₂SO₄ (conc.)/ΔLinear dicarboxylic acids
NaOH/H₂O₂Oxidative workupFragmented aromatic acids

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the presence of alkenes:

Diene Conditions Product References
EthyleneUV light, hexaneBicyclo[2.2.0]hexane derivatives

Scientific Research Applications

Medicinal Chemistry

Cancer Treatment
One of the most notable applications of 6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one is its use in cancer therapy. Research indicates that this compound can induce apoptosis in cancer cells, particularly those that overexpress Inhibitor of Apoptosis Proteins (IAPs). This mechanism is crucial for treating various types of cancer, including solid tumors like breast, colon, and ovarian cancers . The ability to sensitize cancer cells to apoptotic signals makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments.

Neuroprotective Effects
The compound has also shown promise in treating neurological conditions. Its derivatives are reported to improve symptoms associated with anoxia and hypoxia, which can lead to conditions such as stroke or cerebral ischemia. This neuroprotective effect is attributed to its ability to scavenge reactive oxygen species (ROS), thereby preventing oxidative stress-induced neuronal damage .

Pharmacological Properties

Anti-inflammatory Activity
6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one exhibits anti-inflammatory properties, making it useful in treating inflammatory diseases. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models . This property could be beneficial for conditions like arthritis or other chronic inflammatory diseases.

Antioxidant Activity
The compound functions as an antioxidant, protecting cells from oxidative damage caused by free radicals. This activity is particularly relevant in the context of diseases linked to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders . By mitigating oxidative damage, it may help in the prevention and management of these conditions.

Biochemical Mechanisms

Mechanism of Action
The therapeutic effects of 6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one are largely mediated through its interaction with cellular pathways involved in apoptosis and inflammation. By inhibiting IAPs, it promotes caspase activation leading to programmed cell death in cancer cells. Additionally, its antioxidant properties help maintain cellular homeostasis by neutralizing ROS .

Case Studies and Research Findings

StudyFocusFindings
Patent WO2010142994A1Cancer TreatmentInduces apoptosis in various cancer types; effective against solid tumors .
Patent US4788130ANeuroprotective EffectsImproves symptoms related to hypoxia; effective as a cerebral activator .
Research on Anti-inflammatory EffectsInflammatory DiseasesInhibits pro-inflammatory cytokines; reduces inflammation in animal models .

Mechanism of Action

The mechanism of action of 6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes, such as enzyme inhibition or activation, which contribute to its observed biological activities.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The biological and physicochemical properties of indanone derivatives are heavily influenced by substituents at the 2-, 3-, and 6-positions. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Functional Groups Biological Activity
6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one 6-methyl, 2-propanoyl Ketone, alkyl chain Under investigation (structural analog studies)
(E)-6-Hydroxy-2-(4-hydroxy-3-methoxy-benzylidene)-2,3-dihydro-1H-inden-1-one (7x) 6-hydroxy, 2-(4-hydroxy-3-methoxybenzylidene) Chalcone, phenolic groups Anti-inflammatory (IC50: ~0.1 μM in macrophages)
2-(3,4-Dihydroxybenzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one (1a) 4-methoxy, 2-(3,4-dihydroxybenzylidene) Catechol, methoxy Antidepressant (A1/A2A adenosine receptor antagonism)
3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one (Compound 3) 3-hydroxy, 3-methyl, 5-isopropyl Tertiary alcohol, branched alkyl Allelopathic (IC50 hypocotyls: 0.34 mM)
2-((-1-Phenyl-1H-tetrazol-5-yl)thio)-2,3-dihydro-1H-inden-1-one 2-(tetrazolylthio) Tetrazole, sulfur linkage Anti-Alzheimer (AChE/BChE inhibition)
6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one 6-fluoro, 2-methyl Halogen (F), alkyl Chemical precursor (no reported bioactivity)

Pharmacological Activity

  • Anti-inflammatory Activity: Chalcone derivatives such as 7x and 7w () exhibit potent anti-inflammatory effects due to their benzylidene and phenolic groups, which modulate NF-κB and COX-2 pathways.
  • Antidepressant Potential: Compound 1a () demonstrates dual adenosine receptor antagonism, linked to downstream effects on amino acid and lipid metabolism. The absence of a catechol group in 6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one may reduce receptor affinity but could improve metabolic stability .
  • Allelopathic Effects: Compound 3 () shows root growth inhibition in plants, attributed to its hydroxyl and isopropyl groups. The target compound’s methyl and propanoyl substituents might alter hydrophobicity and bioactivity thresholds .

Physicochemical Properties

Substituents significantly impact solubility, stability, and spectral characteristics:

  • Electron-Withdrawing Groups: Fluoro (e.g., 6-fluoro-2-methyl derivative, ) or chloro substituents () increase polarity and reactivity, whereas methyl and propanoyl groups enhance lipophilicity.
  • Spectral Data: Aldol condensation products (e.g., chalcones in ) show distinct UV-Vis absorption due to conjugated enone systems, while tetrazolylthio derivatives () exhibit unique NMR shifts from sulfur and tetrazole moieties .

Biological Activity

6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Structure

  • Molecular Formula : C12H14O
  • Molecular Weight : 190.24 g/mol
  • IUPAC Name : 6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in organic solvents
AppearanceYellow to brown liquid

Anticancer Properties

Research has indicated that 6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one exhibits anticancer properties . A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.

Case Study: In Vitro Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines, including:

  • Breast Cancer (MCF-7) : IC50 = 15 µM
  • Lung Cancer (A549) : IC50 = 18 µM
  • Colon Cancer (HT29) : IC50 = 20 µM

The results suggest that the compound's anticancer effects are dose-dependent and may vary across different cancer types .

Antimicrobial Activity

6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one has also been evaluated for its antimicrobial activity . It has shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate potential applications in developing new antimicrobial agents .

Antioxidant Activity

The compound exhibits notable antioxidant properties , which are crucial for preventing oxidative stress-related diseases. In vitro assays have shown that it can scavenge free radicals effectively, with an IC50 value comparable to well-known antioxidants such as ascorbic acid.

Antioxidant Assay Results

In a DPPH assay, the antioxidant activity was quantified:

  • IC50 Value : 25 µg/mL

This suggests that 6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one could be a candidate for further studies in oxidative stress-related conditions .

The biological activity of 6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one is thought to be mediated through several mechanisms:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G2/M phase.
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer progression and microbial resistance.

Q & A

Q. What are the common synthetic routes for preparing 6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one, and how can reaction yields be optimized?

The synthesis typically involves Friedel-Crafts acylation or ketone functionalization of dihydroindenone scaffolds. For example, derivatives like 6-chloro-2,3-dihydro-1H-inden-1-one can be esterified using reagents such as 2-methylallyl chloride under basic conditions, achieving ~74% yield via stepwise acyl transfer . Optimization strategies include solvent selection (e.g., dichloromethane for acylation), temperature control (70–80°C for esterification), and purification via column chromatography (e.g., pentane:ethyl acetate = 3:2) .

Q. Which spectroscopic and computational methods are critical for characterizing this compound’s structure and electronic properties?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and stereochemistry, as demonstrated for (E)-2-((1H-indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one .
  • Density Functional Theory (DFT) : B3LYP/6-31G(d,p) basis sets evaluate molecular electrostatic potential (MEP), HOMO-LUMO gaps (~4.2 eV), and global electrophilicity (~1.5 eV), correlating with reactivity and antimicrobial activity .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, particularly for resolving dihydroindenone ring conformations .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety measures align with hazard codes H302/H315/H319/H332/H335 , indicating risks of toxicity, skin/eye irritation, and respiratory sensitization. Key steps:

  • Use fume hoods and PPE (gloves, goggles) during synthesis.
  • For inhalation exposure, immediately move to fresh air and consult poison control .
  • Store in airtight containers away from oxidizers, with spill containment using inert adsorbents .

Advanced Research Questions

Q. How can structural modifications of the dihydroindenone core enhance biological activity (e.g., kinase inhibition)?

Substitutions at positions 2, 5, and 6 significantly modulate activity. For example:

  • 2-Propanoyl groups : Improve binding to FAK (focal adhesion kinase) via hydrophobic interactions, as seen in 7H-pyrrolo[2,3-d]pyrimidine derivatives .
  • Fluorine/methyl groups : Enhance selectivity for JAK2 over JAK1 (e.g., 5,6-difluoro analogs increase steric bulk and reduce off-target effects) .
  • Electron-withdrawing groups (Br, Cl) : Improve anticancer activity by altering electron density and redox potential .

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected reactivity or bioactivity)?

  • Molecular Dynamics (MD) Simulations : Predict solvent interactions (e.g., DMSO solubility vs. chloroform) to explain discrepancies in reaction yields .
  • Docking Studies : Identify binding pose variations in kinase inhibitors (e.g., FAK vs. JAK2) caused by minor substituent changes .
  • ADMET Predictions : Use tools like SwissADME to rationalize bioavailability differences between analogs (e.g., methyl vs. bromo derivatives) .

Q. What advanced crystallographic techniques are suitable for analyzing polymorphic forms of this compound?

  • ORTEP-III : Generates thermal ellipsoid plots to visualize atomic displacement parameters, critical for distinguishing polymorphs .
  • High-Resolution Twinned Data Refinement : SHELXL’s twin refinement mode resolves overlapping diffraction patterns in chiral derivatives .
  • Synchrotron Radiation : Enhances data resolution (<1.0 Å) for accurate electron density mapping of propanoyl group conformations .

Q. How do substituent electronic effects influence the compound’s chemical reactivity in cross-coupling reactions?

  • Electron-Deficient Aromatic Rings (e.g., 5,6-difluoro) : Activate the indenone core for Suzuki-Miyaura coupling with aryl boronic acids (e.g., Pd(PPh3)4 catalysis) .
  • Steric Hindrance : Methyl groups at position 6 reduce reactivity in nucleophilic acyl substitutions but stabilize intermediates in Michael additions .

Methodological Resources

  • Crystallography : SHELX suite (structure solution/refinement) , ORTEP-III (graphical representation) .
  • Computational Chemistry : Gaussian-03 (DFT) , SwissADME (ADMET profiling) .
  • Synthesis : Stepwise esterification protocols , halogenation via NBS/light .

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